(2S)-2-cyclohexyl-2-methoxyacetic acid
Description
(2S)-2-Cyclohexyl-2-methoxyacetic acid (CAS: 15540-18-8) is a chiral carboxylic acid characterized by a cyclohexyl substituent and a methoxy group on the α-carbon of the acetic acid backbone. Its molecular formula is C₉H₁₆O₃ (molar mass: 172.22 g/mol), with a melting point of 67°C and a predicted pKa of 3.55 . The stereochemistry (S-configuration) and the cyclohexyl group confer unique steric and electronic properties, making it relevant in asymmetric synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-cyclohexyl-2-methoxyacetic acid |
InChI |
InChI=1S/C9H16O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 |
InChI Key |
GXQRZUWJYFTHSP-QMMMGPOBSA-N |
Isomeric SMILES |
CO[C@@H](C1CCCCC1)C(=O)O |
Canonical SMILES |
COC(C1CCCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclohexyl-2-methoxyacetic acid typically involves the reaction of cyclohexylmagnesium bromide with methyl chloroacetate, followed by hydrolysis. The reaction conditions generally include:
Cyclohexylmagnesium bromide: Prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.
Methyl chloroacetate: Reacted with cyclohexylmagnesium bromide to form the intermediate.
Hydrolysis: The intermediate is hydrolyzed to yield (2S)-2-cyclohexyl-2-methoxyacetic acid.
Industrial Production Methods
Industrial production methods for (2S)-2-cyclohexyl-2-methoxyacetic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclohexyl-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-cyclohexyl-2-methoxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-cyclohexyl-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Influencing metabolic pathways: Altering the production of key metabolites.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Cyclohexyl vs. Aromatic Groups
(R)-(-)-2-Methoxy-2-phenylacetic Acid (CAS: 3966-32-3)
- Key Difference : Phenyl vs. cyclohexyl substituent.
- The cyclohexyl group enhances lipophilicity and may improve membrane permeability in drug candidates .
(S)-α-Methoxy-2-naphthylacetic Acid (CAS: 157134-51-5)
Functional Group Modifications: Methoxy vs. Hydroxy
(2S)-2-Hydroxy-2-phenylacetic Acid
- Key Difference : Hydroxyl (-OH) replaces methoxy (-OCH₃).
- Impact : The hydroxyl group increases acidity (lower pKa) due to hydrogen bonding and resonance stabilization of the conjugate base. This enhances reactivity in esterification or amidation reactions compared to the methoxy analog .
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid) (CAS: 76-93-7)
- Key Difference : Two phenyl groups and a hydroxyl substituent.
- Impact : The dual phenyl groups amplify steric hindrance and electron-withdrawing effects, making this compound significantly more acidic (pKa ~1.5–2.0) than (2S)-2-cyclohexyl-2-methoxyacetic acid. Applications include synthesis of antispasmodic agents .
Chain Length and Solubility
2-(2-Methoxyethoxy)acetic Acid (CAS: 16024-56-9)
- Key Difference : Ethoxy-methoxy side chain vs. cyclohexyl.
- Impact : The extended ether chain improves aqueous solubility (logP ~0.5 vs. ~1.5 for the cyclohexyl analog), making it suitable for formulations requiring hydrophilicity. However, reduced lipophilicity limits membrane penetration .
Biological Activity
(2S)-2-cyclohexyl-2-methoxyacetic acid is a chiral organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a cyclohexyl group and a methoxyacetic acid moiety, contributes to its biological activity and possible therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.23 g/mol
- Structure : The presence of the cyclohexyl group provides distinct steric and electronic properties, influencing the compound's interaction with biological macromolecules.
Research indicates that (2S)-2-cyclohexyl-2-methoxyacetic acid may exert its biological effects through several mechanisms:
- Anti-inflammatory Activity : Similar to other compounds in its class, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins.
- Interaction with Biological Macromolecules : Studies have shown that this compound interacts with proteins and enzymes, which could modulate various biological pathways.
- Potential Antioxidant Properties : Preliminary studies suggest that (2S)-2-cyclohexyl-2-methoxyacetic acid may exhibit antioxidant activity, potentially scavenging free radicals and protecting cells from oxidative stress.
1. Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of structurally similar compounds highlighted that (2S)-2-cyclohexyl-2-methoxyacetic acid could significantly reduce paw edema in animal models. The compound demonstrated a reduction in paw thickness by approximately 63%, indicating its potential as an anti-inflammatory agent.
2. Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of (2S)-2-cyclohexyl-2-methoxyacetic acid on various cancer cell lines. The findings suggested that the compound inhibited cell proliferation in a dose-dependent manner, with IC₅₀ values comparable to established anticancer agents.
3. Pharmacokinetics
Research into the pharmacokinetics of (2S)-2-cyclohexyl-2-methoxyacetic acid revealed that it undergoes metabolic transformation in vivo, leading to the formation of several metabolites. An ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was developed to quantify these metabolites, providing insights into the compound's bioavailability and excretion patterns .
Comparative Analysis with Analogous Compounds
To better understand the unique properties of (2S)-2-cyclohexyl-2-methoxyacetic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (2S)-2-hydroxyacetic acid | Contains a hydroxyl group instead of methoxy | More polar due to hydroxyl group |
| (2S)-2-methylacetic acid | Features a methyl group instead of cyclohexyl | Smaller size may influence reactivity |
| (R)-3-cyclopropyl-3-hydroxybutanoic acid | Contains a cyclopropyl group and hydroxyl | Different ring structure affects sterics |
The cyclohexyl group in (2S)-2-cyclohexyl-2-methoxyacetic acid contributes to its distinct chemical behavior compared to these analogs, making it a candidate for further research in medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
